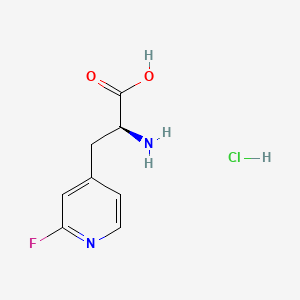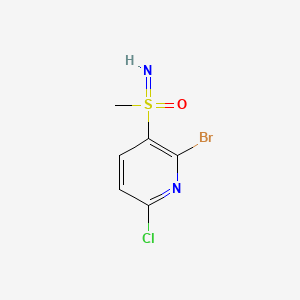![molecular formula C12H18BrN3O2 B13542202 tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B13542202.png)
tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- It belongs to the class of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which have significant biological and therapeutic applications.
tert-butyl N-{3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate: is a chemical compound with the following IUPAC name: tert-butyl (3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate.
Vorbereitungsmethoden
- This compound can be synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions.
- N-(Pyridin-2-yl)amides are formed in toluene via C–C bond cleavage promoted by I2 and TBHP, with mild and metal-free reaction conditions.
- 3-bromoimidazopyridines are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed. These versatile 3-bromoimidazopyridines can be further transformed into other structures .
Analyse Chemischer Reaktionen
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include I2, TBHP (tert-butyl hydroperoxide), and bromine.
- Major products formed depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
- In chemistry, this compound can serve as a building block for the synthesis of more complex molecules.
- In biology and medicine, it may have potential as a pharmacophore due to its structural features.
- In industry, it could be used for drug discovery or material science.
Wirkmechanismus
- The exact mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain to be elucidated.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds include other N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines.
- Its uniqueness lies in the specific combination of the pyridine and imidazole moieties.
Eigenschaften
Molekularformel |
C12H18BrN3O2 |
|---|---|
Molekulargewicht |
316.19 g/mol |
IUPAC-Name |
tert-butyl N-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-10-9(13)16-7-5-4-6-8(16)14-10/h4-7H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
ZIOTXWYPHLPXLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(N2CCCCC2=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


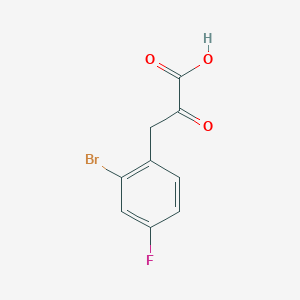


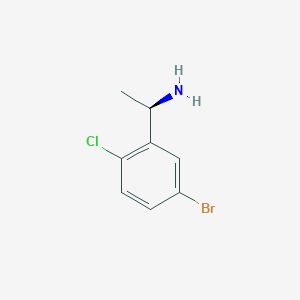
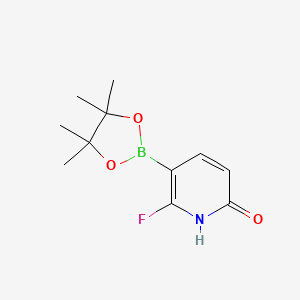
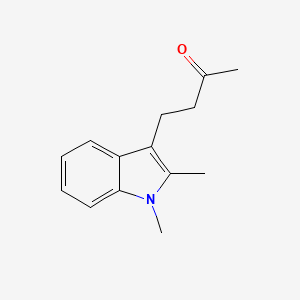
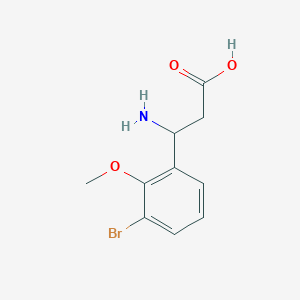
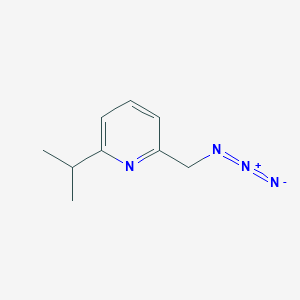
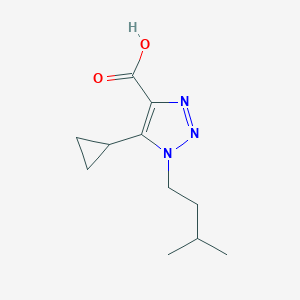
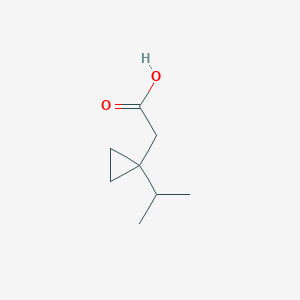
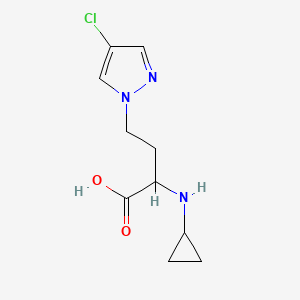
![1-[(2-Nitrophenyl)methyl]cyclopropan-1-amine](/img/structure/B13542171.png)
